Suclofenide

Descripción

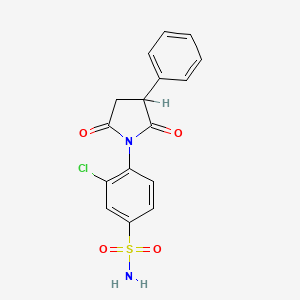

structure

Propiedades

IUPAC Name |

3-chloro-4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O4S/c17-13-8-11(24(18,22)23)6-7-14(13)19-15(20)9-12(16(19)21)10-4-2-1-3-5-10/h1-8,12H,9H2,(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIHCCIFJCSFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865536 | |

| Record name | 3-Chloro-4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30279-49-3 | |

| Record name | 3-Chloro-4-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30279-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Suclofenide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030279493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Suclofenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCLOFENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V0537Z59Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Diclofenac

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID), is widely prescribed for its analgesic, anti-inflammatory, and antipyretic properties.[1] This technical guide provides an in-depth analysis of the pharmacokinetic and pharmacodynamic profiles of diclofenac. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document details the absorption, distribution, metabolism, and excretion (ADME) of diclofenac, and its primary mechanism of action through the inhibition of cyclooxygenase (COX) enzymes. Experimental methodologies for key assays are described, and quantitative data are presented in structured tables for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's behavior.

Pharmacokinetic Properties

The pharmacokinetic profile of diclofenac is characterized by rapid and complete absorption, high plasma protein binding, extensive metabolism, and subsequent excretion of its metabolites.[2]

Absorption

Following oral administration, diclofenac is completely absorbed from the gastrointestinal tract.[2][3] However, due to significant first-pass metabolism in the liver, only about 50% of the absorbed dose becomes systemically available.[3][4] The rate of absorption can be influenced by the formulation and the presence of food. Fast-release formulations can lead to peak plasma concentrations within 10-30 minutes, while enteric-coated tablets exhibit a lag time of 1 to 4.5 hours.[5][6][7] Food does not significantly affect the extent of absorption but can delay the rate of absorption.[3]

Distribution

Diclofenac exhibits a low apparent volume of distribution, estimated at 1.4 L/kg.[3] A key characteristic of diclofenac is its extensive binding to plasma proteins, primarily albumin, with over 99% of the drug being bound.[3][8][9] This high degree of protein binding influences its distribution and availability at the site of action. Despite its short plasma half-life, diclofenac penetrates effectively into synovial fluid, where it can persist for longer periods, contributing to its sustained therapeutic effect in inflammatory joint diseases.[2][10]

Metabolism

Hepatic metabolism is the primary route of elimination for diclofenac, accounting for almost 100% of its clearance.[3] The metabolism of diclofenac is complex, involving both hydroxylation and glucuronidation.[11][12] The major metabolic pathway is the 4'-hydroxylation, which is primarily mediated by the cytochrome P450 enzyme CYP2C9.[3][11][12] Other minor metabolites, such as 3'-hydroxy, 5-hydroxy, and 4',5-dihydroxy diclofenac, are formed by other CYP enzymes, including CYP3A4.[3][11] Following hydroxylation, both the parent drug and its hydroxylated metabolites undergo glucuronidation, a reaction catalyzed by UGT2B7, to form water-soluble conjugates.[3][11]

Excretion

The metabolites of diclofenac are primarily excreted in the urine (approximately 65%) and to a lesser extent in the bile (approximately 35%).[3] Very little unchanged diclofenac is excreted in the urine.[2][3] The terminal half-life of unchanged diclofenac is relatively short, approximately 1.1 to 2 hours.[3][4][5][6]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of diclofenac.

| Parameter | Value | Reference(s) |

| Bioavailability (Oral) | ~50% (due to first-pass metabolism) | [3][4] |

| Time to Peak Plasma Concentration (Tmax) | 10-30 min (fast-release) to 4.5 h (enteric-coated) | [5][6][7] |

| Plasma Protein Binding | >99% (primarily to albumin) | [3][8][9] |

| Apparent Volume of Distribution (V/F) | 1.4 L/kg | [3] |

| Terminal Half-Life (t½) | 1.1 - 2 hours | [3][4][5][6] |

| Primary Metabolizing Enzyme | CYP2C9 | [3][11][12] |

| Primary Route of Excretion | Renal (as metabolites) | [3] |

Experimental Protocols: Pharmacokinetics

Quantification of Diclofenac in Plasma using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the determination of diclofenac concentrations in plasma samples, a critical component of pharmacokinetic studies.

Objective: To quantify the concentration of diclofenac in plasma samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

C18 reversed-phase analytical column

-

Plasma samples from subjects

-

Diclofenac analytical standard

-

Internal standard (e.g., mefenamic acid or naproxen)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acid (e.g., phosphoric acid or acetic acid) for pH adjustment of the mobile phase

-

Extraction solvent (e.g., chloroform or ethyl acetate)

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of diclofenac and the internal standard in a suitable solvent (e.g., methanol). From the stock solutions, prepare a series of working standard solutions of known concentrations by serial dilution.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a known volume of plasma sample (e.g., 1 mL), add a known amount of the internal standard.

-

Acidify the plasma sample by adding a small volume of acid (e.g., 1 M HCl) to facilitate the extraction of the acidic diclofenac.

-

Add the extraction solvent (e.g., 2 mL of ethyl acetate) and vortex vigorously for several minutes to ensure thorough mixing.

-

Centrifuge the mixture to separate the organic and aqueous layers.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of the mobile phase.

-

-

HPLC Analysis:

-

Set up the HPLC system with the C18 column and the appropriate mobile phase (e.g., a mixture of acetonitrile and acidified water). The mobile phase composition and flow rate should be optimized for the separation of diclofenac and the internal standard.

-

Set the UV detector to a wavelength where diclofenac has strong absorbance (e.g., 276-281 nm).

-

Inject a fixed volume of the reconstituted sample extract onto the HPLC column.

-

Record the chromatogram and determine the peak areas of diclofenac and the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of diclofenac to the peak area of the internal standard against the corresponding concentration of the diclofenac standards.

-

Using the peak area ratio obtained from the plasma samples, determine the concentration of diclofenac in the samples from the calibration curve.

-

Pharmacodynamic Properties

The primary pharmacodynamic effect of diclofenac is its anti-inflammatory, analgesic, and antipyretic activity, which is mediated through the inhibition of prostaglandin synthesis.[1][13][14]

Mechanism of Action: COX Inhibition

Diclofenac exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][13] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[13][14] Diclofenac is considered a non-selective COX inhibitor, though some studies suggest it exhibits a degree of preference for COX-2.[1][12][15] The inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 in tissues such as the gastrointestinal tract and kidneys can lead to some of its side effects.[14]

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the site of action of diclofenac.

Caption: Arachidonic Acid Pathway and Diclofenac's Mechanism of Action.

Other Potential Mechanisms of Action

Beyond COX inhibition, research suggests that diclofenac may have other mechanisms of action that contribute to its therapeutic effects. These include the inhibition of the thromboxane-prostanoid receptor, effects on arachidonic acid release and uptake, and inhibition of lipoxygenase enzymes.[1]

Quantitative Pharmacodynamic Data

The inhibitory potency of diclofenac against COX-1 and COX-2 is typically quantified by its 50% inhibitory concentration (IC50).

| Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |

| Human Peripheral Monocytes | 0.076 | 0.026 | 2.9 | [16] |

| Human Whole Blood Assay | - | - | 3 | |

| In vitro COX inhibition assay | 0.0206 | 0.103 | 0.2 |

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Experimental Protocols: Pharmacodynamics

In Vitro COX-1 and COX-2 Inhibition Assay (Human Whole Blood Assay)

This protocol describes a common method for determining the IC50 values of a test compound for COX-1 and COX-2 in a physiologically relevant matrix.

Objective: To determine the 50% inhibitory concentration (IC50) of diclofenac against COX-1 and COX-2 in human whole blood.

Materials:

-

Freshly drawn human venous blood from healthy volunteers (anticoagulated with heparin for the COX-2 assay).

-

Diclofenac stock solution (in a suitable solvent like DMSO or ethanol).

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).

-

Incubator.

-

Centrifuge.

-

Plate reader for EIA.

Procedure:

-

COX-1 Activity Assay (Thromboxane B2 production):

-

Aliquots of fresh, non-anticoagulated whole blood are incubated with various concentrations of diclofenac or vehicle control at 37°C for a specified time (e.g., 60 minutes) to allow for blood clotting, which stimulates platelet COX-1 activity.

-

The reaction is stopped by placing the samples on ice and adding a COX inhibitor (e.g., indomethacin) to prevent further prostaglandin synthesis.

-

The samples are centrifuged to obtain serum.

-

The concentration of TXB2, a stable metabolite of the COX-1 product thromboxane A2, is measured in the serum using an EIA kit.

-

-

COX-2 Activity Assay (Prostaglandin E2 production):

-

Aliquots of heparinized whole blood are pre-incubated with various concentrations of diclofenac or vehicle control at 37°C.

-

LPS is added to the blood samples to induce the expression and activity of COX-2 in monocytes.

-

The samples are incubated for an extended period (e.g., 24 hours) at 37°C to allow for COX-2 induction and PGE2 production.

-

The reaction is stopped, and plasma is separated by centrifugation.

-

The concentration of PGE2, a major product of COX-2 in this system, is measured in the plasma using an EIA kit.

-

-

Data Analysis:

-

For both COX-1 and COX-2 assays, the percentage of inhibition of TXB2 or PGE2 production at each diclofenac concentration is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the diclofenac concentration and fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow Diagram

Caption: Experimental Workflow for Human Whole Blood COX Inhibition Assay.

Conclusion

Diclofenac possesses a well-defined pharmacokinetic and pharmacodynamic profile that underpins its clinical efficacy as a potent NSAID. Its rapid absorption, extensive protein binding, and efficient metabolism, coupled with its effective inhibition of both COX-1 and COX-2 enzymes, contribute to its therapeutic benefits in managing pain and inflammation. A thorough understanding of these properties, including the quantitative aspects and the experimental methodologies used for their characterization, is crucial for the continued development and optimal use of this important therapeutic agent. This guide provides a foundational resource for professionals in the field to support further research and development efforts.

References

- 1. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 3. Portico [access.portico.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ajmc.com [ajmc.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. A pharmacokinetic study of diclofenac sodium in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. HPLC method for determination of diclofenac in human plasma and its application to a pharmacokinetic study in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. turkjps.org [turkjps.org]

- 15. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

In-vitro studies on Diclofenac's anti-inflammatory effects

An In-Depth Technical Guide to the In-Vitro Anti-Inflammatory Effects of Diclofenac

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro studies that elucidate the anti-inflammatory mechanisms of Diclofenac, a potent nonsteroidal anti-inflammatory drug (NSAID). The document details the core molecular interactions, effects on inflammatory mediators, and modulation of key signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key assays. Signaling pathways and experimental workflows are visualized using high-contrast, clear diagrams.

Diclofenac's primary anti-inflammatory action is the inhibition of prostaglandin synthesis through the blockade of cyclooxygenase (COX) enzymes.[1] Prostaglandins are key lipid mediators of inflammation, pain, and fever, synthesized from arachidonic acid by COX-1 and COX-2.[1][2] While COX-1 is constitutively expressed and involved in physiological functions like protecting the stomach lining, COX-2 is an inducible enzyme primarily associated with inflammation.[3]

Diclofenac inhibits both COX-1 and COX-2.[3][4] However, numerous in-vitro studies suggest it exhibits a preferential inhibition of COX-2, with a potency similar to the selective inhibitor celecoxib.[4][5] This relative selectivity for COX-2 is a key aspect of its pharmacological profile.[4][]

Data Presentation: COX Inhibition by Diclofenac

The following table summarizes the in-vitro inhibitory potency (IC50) of Diclofenac against human COX-1 and COX-2 from various studies. A lower IC50 value indicates greater inhibitory potency.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Assay System | Reference |

| Diclofenac | 0.076 | 0.026 | 2.9 | Human Peripheral Monocytes | [7] |

| Diclofenac | 0.611 | 0.63 | ~0.97 | Human Articular Chondrocytes | [7] |

| Diclofenac | Not specified | Not specified | ~4.0 | General in-vitro studies | [4][] |

Note: IC50 values can vary between studies due to different experimental conditions such as enzyme source and substrate concentration.[7] The selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2. A ratio greater than 1 suggests selectivity for COX-2.[7]

Experimental Protocol: In-Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the COX-inhibitory activity of a compound like Diclofenac.

-

Enzyme Preparation: Utilize purified recombinant human COX-1 or COX-2 enzymes, or use a system with a native enzyme source, such as human whole blood or isolated peripheral monocytes.[7][8]

-

Compound Incubation: Pre-incubate the enzyme preparation with various concentrations of Diclofenac (or a vehicle control, e.g., DMSO) for a defined period (e.g., 10-15 minutes) at 37°C.

-

Initiation of Reaction: Add arachidonic acid, the substrate for COX enzymes, to initiate the enzymatic reaction.[9]

-

Reaction Termination: After a specific incubation time (e.g., 20 minutes), stop the reaction by adding a terminating agent, such as formic acid.[9]

-

Quantification of Prostaglandins: Measure the concentration of the primary product, Prostaglandin E2 (PGE2), in the supernatant using a specific enzyme immunoassay (EIA) or ELISA kit.[8][9]

-

Data Analysis: Plot the percentage of PGE2 inhibition against the concentration of Diclofenac. Calculate the IC50 value, which is the concentration of the drug that causes 50% inhibition of the enzyme activity, using logistic regression analysis.[8]

Effects on Pro-Inflammatory Mediators

Beyond direct COX inhibition, Diclofenac modulates the production of several other key mediators involved in the inflammatory cascade.

-

Prostaglandin E2 (PGE2): As a direct consequence of COX-2 inhibition, Diclofenac is a potent inhibitor of PGE2 synthesis, which is the predominant prostanoid in inflammatory processes.[4][10] Studies on human synovial fibroblasts and articular chondrocytes demonstrate that Diclofenac can completely block PGE2 production at therapeutic concentrations.

-

Cytokines (IL-6, TNF-α): Diclofenac has been shown to significantly decrease the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in human chondrocytes stimulated with IL-1β.[11] However, it did not modify Interleukin-8 (IL-8) production in the same model.[11] In other models, Diclofenac treatment has been observed to globally suppress the baseline secretion of various cytokines and chemokines.[12]

-

Nitric Oxide (NO): The effect of Diclofenac on nitric oxide, another critical inflammatory mediator, is complex. In some models, such as LPS-stimulated RAW 264.7 macrophages, Diclofenac derivatives have been shown to inhibit NO production.[13] Paradoxically, in proinflammatory cytokine-stimulated astrocytes, Diclofenac can enhance NO production, an effect mediated through NF-κB signaling that may contribute to cellular damage.[14][15]

Data Presentation: Modulation of Inflammatory Mediators by Diclofenac

| Mediator | Cell Type | Stimulus | Effect of Diclofenac | IC50 Value | Reference |

| Prostaglandin E2 | Human Synovial Fibroblasts | IL-1β | Inhibition | 1.10 x 10⁻⁹ M | [16] |

| Prostaglandin E2 | Human Articular Chondrocytes | Unstimulated | Total Inhibition | Not Applicable | |

| Prostaglandin E2 | Human Articular Chondrocytes | IL-1β | Total Inhibition | Not Applicable | [11] |

| Interleukin-6 (IL-6) | Human Articular Chondrocytes | Unstimulated & IL-1β | Significant Decrease | Not Determined | [11] |

| Interleukin-8 (IL-8) | Human Articular Chondrocytes | Unstimulated & IL-1β | No significant modification | Not Applicable | [11] |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | Inhibition (by a derivative, compound 9c) | 1.89 ± 0.11 µg/mL | [13] |

| Nitric Oxide (NO) | Rat Astrocytes | Cytokines | Augmentation/Enhancement | Not Applicable | [14][15] |

Experimental Protocol: LPS-Induced Inflammation and Mediator Measurement

This protocol describes a common in-vitro model for studying anti-inflammatory effects using bacterial lipopolysaccharide (LPS) to induce an inflammatory response in macrophage-like cells.

-

Cell Culture: Seed a suitable cell line, such as RAW 264.7 murine macrophages or THP-1 human monocytes, into 96-well plates at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.[17][18]

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of Diclofenac (and a vehicle control) for 1 hour.[17]

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression and release of pro-inflammatory mediators. Include an unstimulated control group. The incubation period is typically 24 hours.[17]

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for analysis.[17]

-

Mediator Quantification:

-

Nitric Oxide (Griess Assay): Mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). After a short incubation period, measure the absorbance at ~540 nm. The NO concentration is determined by comparison to a sodium nitrite standard curve.[17]

-

Cytokines (ELISA): Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[17]

-

Impact on Inflammatory Signaling Pathways

Diclofenac's anti-inflammatory effects extend beyond the inhibition of mediator synthesis to the direct modulation of intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a critical regulator of inflammation.[19] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of inflammatory genes.[19][20]

Multiple studies have shown that Diclofenac suppresses the NF-κB signaling pathway.[3][20][21] It achieves this by inhibiting the degradation of IκBα, which in turn prevents the nuclear translocation of the active NF-κB p65 subunit.[20][22] This action has been observed in various cell types, including human airway epithelial cells and hepatocytes.[20][23]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway, which includes cascades like p38, JNK, and ERK, is another crucial regulator of inflammatory responses.[19] Studies in colon cancer cell lines have shown that Diclofenac can modulate this axis, leading to the activation of p44/42 (ERK), p38, and SAPK/JNK.[24][25] This modulation, in the context of cancer cells, was associated with promoting apoptosis, highlighting Diclofenac's complex effects on cellular signaling that can extend beyond inflammation.[24][26]

Experimental Protocol: Analysis of NF-κB Activation by Western Blot

Western blotting is a standard technique to assess the activation state of signaling proteins. This protocol outlines its use for analyzing NF-κB activation.

-

Cell Treatment and Lysis: Culture cells (e.g., NCI-H292) and treat them with an inflammatory stimulus (e.g., PMA or TNF-α) with or without Diclofenac pre-treatment.[20][23]

-

Protein Extraction:

-

For total protein, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

For analyzing nuclear translocation, perform subcellular fractionation to separate cytoplasmic and nuclear protein extracts.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin, anti-Lamin B1). β-actin and Lamin B1 serve as loading controls for cytoplasmic and nuclear fractions, respectively.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the membrane. The intensity of the bands indicates the relative amount of the target protein.[26]

Conclusion

In-vitro studies reveal that Diclofenac exerts its anti-inflammatory effects through a multi-faceted mechanism. While its primary action is the potent, and somewhat preferential, inhibition of the COX-2 enzyme to block prostaglandin synthesis[4][10], its activity is more extensive. Diclofenac also modulates the production of key cytokines like IL-6 and can have complex, context-dependent effects on nitric oxide levels.[11][13][14] Furthermore, it directly interferes with pro-inflammatory intracellular signaling by inhibiting the canonical NF-κB pathway, a central regulator of the inflammatory gene expression program.[20][22] This comprehensive inhibitory profile at the molecular and cellular level underscores the potent anti-inflammatory efficacy of Diclofenac observed in clinical practice. This guide provides researchers and drug development professionals with the foundational data and methodologies to further explore and leverage the properties of this significant anti-inflammatory agent.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jptcp.com [jptcp.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. droracle.ai [droracle.ai]

- 7. benchchem.com [benchchem.com]

- 8. physiciansweekly.com [physiciansweekly.com]

- 9. ir.vistas.ac.in [ir.vistas.ac.in]

- 10. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of nimesulide and sodium diclofenac on interleukin-6, interleukin-8, proteoglycans and prostaglandin E2 production by human articular chondrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synergistic action of diclofenac with endotoxin-mediated inflammation exacerbates intestinal injury in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diclofenac enhances proinflammatory cytokine-induced nitric oxide production through NF-kappaB signaling in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diclofenac enhances proinflammatory cytokine-induced nitric oxide production through NF-{kappa}B signaling in cultured astrocytes (Journal Article) | OSTI.GOV [osti.gov]

- 16. Effect of diclofenac on prostaglandin E and hyaluronic acid production by human synovial fibroblasts stimulated with interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Diclofenac Inhibits Phorbol Ester-Induced Gene Expression and Production of MUC5AC Mucin via Affecting Degradation of IkBα and Translocation of NF-kB p65 in NCI-H292 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Diclofenac inhibits tumor necrosis factor-α-induced nuclear factor-κB activation causing synergistic hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. research.vu.nl [research.vu.nl]

- 24. Diclofenac induced apoptosis via altering PI3K/Akt/MAPK signaling axis in HCT 116 more efficiently compared to SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Diclofenac's Role in Prostaglandin Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the inhibition of prostaglandin synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying diclofenac's action, with a focus on its interaction with the cyclooxygenase (COX) enzymes. We will delve into the kinetics of COX-1 and COX-2 inhibition, present quantitative data on its inhibitory potency, and provide detailed protocols for key experimental assays used to characterize its anti-inflammatory and analgesic properties. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of diclofenac's role in modulating the inflammatory cascade.

Introduction: The Prostaglandin Synthesis Pathway

Prostaglandins are a group of lipid compounds that are derived from fatty acids and play a key role in a variety of physiological and pathological processes, including inflammation, pain, and fever. The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane by the enzyme phospholipase A2.[1] Arachidonic acid is then converted into an unstable intermediate, prostaglandin H2 (PGH2), by the action of cyclooxygenase (COX) enzymes.[2][3] PGH2 is subsequently metabolized by various tissue-specific synthases to produce a range of prostaglandins (such as PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2).[2][4]

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions, such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and promoting platelet aggregation.

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins.[5] The prostaglandins produced by COX-2 are major contributors to the pain, swelling, and fever associated with inflammation.

The therapeutic effects of NSAIDs like diclofenac are primarily attributed to their inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are largely due to the inhibition of COX-1.[6]

Mechanism of Action of Diclofenac

Diclofenac is a potent inhibitor of both COX-1 and COX-2 enzymes, although it exhibits a preferential inhibition of COX-2.[7][8] The core mechanism of action involves the competitive inhibition of arachidonic acid binding to the active site of the COX enzymes.[6] By blocking the cyclooxygenase activity, diclofenac prevents the conversion of arachidonic acid to PGH2, thereby reducing the production of downstream prostaglandins and thromboxanes.[6]

Unique Binding Mode to COX-2

Crystallographic studies have revealed that diclofenac binds to the active site of COX-2 in a unique, inverted conformation compared to many other NSAIDs.[9][10] Instead of its carboxylate group forming a salt bridge with Arginine-120 at the entrance of the active site, it forms hydrogen bonds with Tyrosine-385 and Serine-530 located deep within the active site.[9][11] This distinct binding mode is a key determinant of its potent inhibitory activity.

Enzyme Kinetics

Diclofenac's inhibition of COX enzymes can be complex and may exhibit time-dependent characteristics.[12] While it acts as a competitive inhibitor, some studies suggest a time-dependent, tight-binding inhibition, particularly with COX-2.[13] This means that the initial binding is followed by a conformational change that leads to a more stable enzyme-inhibitor complex.

Quantitative Data on COX Inhibition

The inhibitory potency of diclofenac is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The selectivity of diclofenac for COX-2 over COX-1 is often expressed as the COX-1/COX-2 IC50 ratio. It is important to note that IC50 values can vary depending on the experimental conditions and the assay system used.[4]

| Compound | Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |

| Diclofenac | Human Peripheral Monocytes | 0.076 | 0.026 | 2.9 | [14] |

| Diclofenac | Human Articular Chondrocytes | 0.611 | 0.63 | ~0.97 | [15] |

| Diclofenac | Human Whole Blood Assay | - | - | ~29 | [16] |

| Diclofenac | Ovine COX-1 and Human COX-2 | 0.06 | 0.40 | 0.15 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of diclofenac.

In Vitro COX Inhibition Assay: Human Whole Blood Assay

This assay is considered physiologically relevant as it measures COX inhibition in the presence of all blood components.[17]

Objective: To determine the IC50 values of diclofenac for COX-1 and COX-2 in a human whole blood matrix.

Materials and Reagents:

-

Freshly drawn human venous blood from healthy, drug-free volunteers

-

Anticoagulant (e.g., heparin)

-

Diclofenac dissolved in a suitable solvent (e.g., DMSO)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2)

-

Incubator, centrifuge, and microplate reader

Protocol:

COX-1 Inhibition Assay:

-

Aliquots of heparinized whole blood are pre-incubated with various concentrations of diclofenac or a vehicle control.

-

Coagulation is initiated to induce platelet activation and subsequent COX-1-mediated production of thromboxane A2 (TXA2), which is rapidly converted to its stable metabolite, TXB2.

-

After a defined incubation period, the reaction is stopped, and plasma is separated by centrifugation.

-

The concentration of TXB2 in the plasma is quantified using a specific EIA kit.[17]

-

The percentage of COX-1 inhibition is calculated by comparing the TXB2 levels in the presence of diclofenac to the vehicle control.

-

IC50 values are determined from the dose-response curves.

COX-2 Inhibition Assay:

-

Aliquots of heparinized whole blood are incubated with LPS (e.g., 10 µg/mL) for a prolonged period (e.g., 24 hours) to induce the expression of COX-2 in monocytes.[14]

-

Following the induction period, various concentrations of diclofenac or a vehicle control are added to the blood samples and pre-incubated.

-

The COX-2-mediated synthesis of PGE2 is measured.

-

PGE2 levels are quantified using an EIA kit.

-

The percentage of COX-2 inhibition is determined by comparing the PGE2 concentrations in the diclofenac-treated samples to the vehicle control.

-

IC50 values are calculated from the resulting dose-response curves.

Measurement of Prostaglandin E2 in Cell Culture Supernatants by ELISA

Objective: To quantify the amount of PGE2 produced by cultured cells following treatment with an inflammatory stimulus and diclofenac.

Materials and Reagents:

-

PGE2 ELISA Kit (containing PGE2 standard, PGE2 conjugate, primary antibody, wash buffer, substrate, and stop solution)

-

Cell culture supernatants

-

Microplate reader capable of measuring absorbance at 450 nm

-

Adjustable pipettes and pipette tips

-

Distilled or deionized water

Protocol:

-

Reagent Preparation: Prepare all reagents, including standards and wash buffer, according to the ELISA kit manufacturer's instructions.

-

Standard Curve Preparation: Prepare a serial dilution of the PGE2 standard to create a standard curve.

-

Sample Preparation: Cell culture supernatants can often be assayed directly or may require dilution with the assay buffer provided in the kit.

-

Assay Procedure (Competitive ELISA): a. Add a specific volume of the PGE2 standard, control, and samples to the appropriate wells of the microplate pre-coated with a capture antibody. b. Add a fixed amount of HRP-conjugated PGE2 to each well. c. Add the primary antibody specific for PGE2 to each well. d. Incubate the plate for the time and at the temperature specified in the kit's protocol (e.g., 2 hours at room temperature).[6] e. After incubation, wash the plate several times with the wash buffer. f. Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes at room temperature in the dark).[6] g. Stop the reaction by adding the stop solution to each well.

-

Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: a. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. b. Use the standard curve to determine the concentration of PGE2 in the samples. c. Calculate the percentage of inhibition of PGE2 production for each concentration of diclofenac compared to the vehicle-treated control.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.[1][2]

Objective: To evaluate the anti-inflammatory efficacy of diclofenac in an acute inflammation model.

Materials and Reagents:

-

Male Wistar rats (180-220 g)

-

Carrageenan (1% suspension in saline)

-

Diclofenac

-

Plethysmometer

Protocol:

-

Animals are randomly divided into groups (control, diclofenac-treated, and standard drug-treated).

-

The test drug (diclofenac) or vehicle is administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.[2]

-

Paw edema is induced in the right hind paw of each rat by intraplantar injection of 100 μl of 1% carrageenan.[18]

-

The paw volume of the rats is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[18]

-

The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.

-

The percentage inhibition of edema by diclofenac is calculated by comparing the paw volume of the treated group with the control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This test is used to screen for peripherally acting analgesics.

Objective: To assess the analgesic activity of diclofenac.

Materials and Reagents:

-

Swiss-albino mice (20-25 g)

-

Acetic acid (0.6% v/v in saline)

-

Diclofenac

Protocol:

-

Animals are divided into groups (control, diclofenac-treated, and standard drug-treated).

-

The test drug (diclofenac) or vehicle is administered orally 30-60 minutes before the acetic acid injection.[19]

-

Each mouse is injected intraperitoneally with 0.1 mL/10g body weight of 0.6% acetic acid solution.[13]

-

Five minutes after the acetic acid injection, the number of writhes (a characteristic stretching behavior) is counted for a period of 15-20 minutes.[13][20]

-

The percentage of analgesic activity is calculated as the reduction in the number of writhes in the treated group compared to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Prostaglandin synthesis pathway and the inhibitory action of diclofenac on COX-1 and COX-2.

Caption: Experimental workflow for the in vitro human whole blood COX inhibition assay.

Caption: Experimental workflow for the carrageenan-induced paw edema model in rats.

Conclusion

Diclofenac remains a cornerstone in the management of pain and inflammation due to its potent inhibition of prostaglandin synthesis. Its preferential, though not exclusive, inhibition of the COX-2 isoform provides a basis for its therapeutic efficacy. A thorough understanding of its mechanism of action, coupled with robust experimental methodologies, is crucial for the continued development of safer and more effective anti-inflammatory agents. This technical guide serves as a comprehensive resource for researchers and scientists in the field, providing the foundational knowledge and practical protocols necessary to investigate the intricate role of diclofenac and other NSAIDs in the modulation of the inflammatory response.

References

- 1. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Acetic Acid Induced Writhing Test [bio-protocol.org]

- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. rjptsimlab.com [rjptsimlab.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. graphviz.org [graphviz.org]

- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanism-based inhibition: deriving K(I) and k(inact) directly from time-dependent IC(50) values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. saspublishers.com [saspublishers.com]

- 13. Kinetic basis for selective inhibition of cyclo-oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IC50 Calculator | AAT Bioquest [aatbio.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Star Republic: Guide for Biologists [sciencegateway.org]

- 17. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bioscience.co.uk [bioscience.co.uk]

- 20. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

Cellular Pathways Affected by Diclofenac Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofenac is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting the cyclooxygenase (COX-1 and COX-2) enzymes, thereby reducing the synthesis of prostaglandins.[1][2][3][4] Beyond its well-established anti-inflammatory effects, a growing body of evidence indicates that diclofenac impacts a multitude of cellular pathways, leading to diverse physiological and pathological outcomes, including apoptosis, oxidative stress, and modulation of key signaling cascades.[1][5] This technical guide provides an in-depth overview of the core cellular pathways affected by diclofenac exposure, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling networks involved.

Core Cellular Pathways Modulated by Diclofenac

Diclofenac's influence extends beyond COX inhibition to affect fundamental cellular processes. The primary pathways impacted include:

-

Apoptosis: Diclofenac has been shown to induce programmed cell death in various cell types, particularly in cancer cells.[6][7][8] This pro-apoptotic effect is often mediated through both intrinsic (mitochondrial) and extrinsic pathways.

-

Oxidative Stress: Exposure to diclofenac can lead to an imbalance in the cellular redox state, characterized by an increase in reactive oxygen species (ROS) and subsequent oxidative damage to cellular components.[1][9][10]

-

Inflammatory Signaling Pathways: Diclofenac modulates key inflammatory signaling pathways, most notably the NF-κB and MAPK pathways, which are central regulators of the immune response and cellular stress.[11][12]

-

Mitochondrial Function: Mitochondria are a key target of diclofenac-induced toxicity. The drug can impair mitochondrial respiration, disrupt the mitochondrial membrane potential, and trigger the release of pro-apoptotic factors.[7][13][14]

Quantitative Data on Diclofenac's Cellular Effects

The following tables summarize quantitative data from various studies, providing insights into the dose-dependent effects of diclofenac on different cell lines and biological systems.

Table 1: Cytotoxicity and Apoptotic Effects of Diclofenac

| Cell Line/Model | Assay | Endpoint | Concentration/Dose | Result | Reference |

| KKU-M139 (Cholangiocarcinoma) | MTT Assay | IC50 | 1.24 mM | - | [5] |

| KKU-213B (Cholangiocarcinoma) | MTT Assay | IC50 | 1.12 mM | - | [5] |

| TE11 (Esophageal Squamous Carcinoma) | MTT Assay | IC50 | 70.47 µM | - | [7] |

| KYSE150 (Esophageal Squamous Carcinoma) | MTT Assay | IC50 | 167.3 µM | - | [7] |

| KYSE410 (Esophageal Squamous Carcinoma) | MTT Assay | IC50 | 187.9 µM | - | [7] |

| Neuroblastoma cells | Cell Growth Inhibition | IC50 | 30–178 µg·mL⁻¹ | - | [8] |

| Ovarian cancer cells (SKOV-3, CAOV-3, SW626, 36M2) | Cell Growth Inhibition | IC50 | 6–60 µg·mL⁻¹ | - | [8] |

| Glioblastoma cells (HTZ-349, U87MG, A172) | Cell Growth Inhibition | IC50 | 15–60 µg·mL⁻¹ | - | [8] |

| Hep-G2 (Hepatocellular Carcinoma) | Cell Growth Inhibition | IC50 | 50 µg·mL⁻¹ | - | [8] |

| B16-F10 (Murine Melanoma) | MTT Assay | IC50 | - | More effective than pristine DCF | [8] |

| HT29 (Human Colon Cancer) | MTT Assay | IC50 | 13 to 27 μg·mL⁻¹ | More effective than pristine DCF | [8] |

| MCF-7 (Breast Cancer) | MTT Assay | IC50 | 46.5 µg/mL (48h) | - | [15] |

| HT-29 (Colon Cancer) | MTT Assay | IC50 | 79.0 µg/mL (48h) | - | [15] |

| HeLa (Cervical Cancer) | MTT Assay | IC50 | 174 µg/mL (48h) | - | [15] |

| KKU-M139 and KKU-213B cells | Caspase 3/7 Activity | - | - | Increased activity | [3] |

| HCT 116 and SW480 colon cancer cells | Mitochondrial Membrane Potential | - | 400 µM (24h) | Modulated | [16] |

Table 2: Effects of Diclofenac on Oxidative Stress Markers

| Model System | Marker | Effect | Dose/Concentration | Reference |

| Broilers (in vivo) | TBARS (liver) | Significant increase | - | [10] |

| Broilers (in vivo) | GSH (liver) | Significant decrease | - | [10] |

| Broilers (in vivo) | SOD (liver) | Significant increase | - | [10] |

| Broilers (in vivo) | Catalase (liver) | Significant increase | - | [10] |

| Fish (meta-analysis) | GPx activity | Increased | - | [9] |

| Mice (in vivo) | MDA levels (kidney) | Significant increase | 100, 200, 300 mg/kg | [2] |

| Mice (in vivo) | SOD activity (kidney) | Dose-dependent increase | 100, 200, 300 mg/kg | [2] |

| HepG2 cells | Mitochondrial Protein and Lipid Oxidation | Dose-dependent increase | - | [13] |

| Cardiomyocytes (mice) | ROS production | Increased | - | [17] |

Table 3: Modulation of Gene Expression by Diclofenac

| Model System | Gene | Effect | Fold Change | Reference |

| Mouse Lungs | cox2 | Downregulation | -2.7 | [12] |

| Mouse Lungs | cyp2c29 | Upregulation | 4.8 | [12] |

| Acute Myeloid Leukemia (AML) cells | GADD45a | Increased expression | - | [18] |

| Acute Myeloid Leukemia (AML) cells | c-Jun | Increased expression | - | [18] |

| Acute Myeloid Leukemia (AML) cells | JunB | Increased expression | - | [18] |

| Acute Myeloid Leukemia (AML) cells | Fra-2 | Increased expression | - | [18] |

| TE11 cells | 2786 genes | Altered expression | >1.5 | [19] |

| Nile Tilapia Hepatocytes | cyp1a | Significant induction | - | [20] |

| Nile Tilapia Hepatocytes | gst | Significant induction | - | [20] |

| Nile Tilapia Hepatocytes | mdrp | Significant induction | - | [20] |

| Nile Tilapia Hepatocytes | vtg | Upregulation | - | [20] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the cellular effects of diclofenac.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., 2 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of diclofenac (e.g., 0-2 mM) for a specified duration (e.g., 48 hours). Include untreated cells as a negative control.

-

MTT Addition: Remove the culture medium and add 20 µL of MTT solution (0.25 mg/mL in serum-free medium) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 500-600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[21]

Cytotoxicity Assessment (LDH Assay)

The LDH assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

-

Cell Culture and Treatment: Seed cells in a 96-well plate and treat with diclofenac as described for the MTT assay. Prepare control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Supernatant Collection: After the incubation period, centrifuge the plate (if cells are in suspension) and carefully transfer the supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[22][23]

Apoptosis Detection (Caspase-3 Activity Assay)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Lysis: After treating cells with diclofenac, lyse the cells using a chilled lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Caspase-3 Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Detection:

-

Data Analysis: Calculate the fold increase in caspase-3 activity compared to untreated controls.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay uses fluorescent dyes like Rhodamine 123 (R123) or Tetramethylrhodamine, Ethyl Ester (TMRE) that accumulate in healthy mitochondria with a high membrane potential.

-

Cell Preparation: Seed and treat cells with diclofenac.

-

Dye Loading: Incubate the cells with a fluorescent dye (e.g., 5 µM R123 or TMRE) for a specified time (e.g., 1 hour at 37°C).[11]

-

Washing: Wash the cells with PBS to remove excess dye.

-

Analysis:

-

Fluorometry/Microscopy: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. A decrease in fluorescence indicates mitochondrial membrane depolarization.[11]

-

Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of cells with low mitochondrial membrane potential.[27]

-

Western Blot Analysis for Signaling Pathway Proteins (e.g., p-p38 MAPK)

Western blotting is used to detect and quantify specific proteins in a sample.

-

Cell Lysis and Protein Quantification: Lyse diclofenac-treated and control cells in a lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-p38 MAPK) overnight at 4°C.[1][6][28][29]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., total p38 MAPK) or a loading control (e.g., β-actin or GAPDH).[1][6]

NF-κB p65 Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon activation.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with diclofenac, with or without an NF-κB activator (e.g., TNF-α).

-

Fixation and Permeabilization: Fix the cells with a fixative (e.g., 4% paraformaldehyde) and then permeabilize them with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Immunostaining:

-

Block non-specific binding sites with a blocking solution (e.g., 5% goat serum).

-

Incubate with a primary antibody against NF-κB p65.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

Nuclear Staining: Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Imaging: Visualize the cells using a fluorescence microscope. In unstimulated cells, p65 will be predominantly in the cytoplasm, while in stimulated cells, it will translocate to the nucleus.

-

Quantification: Image analysis software can be used to quantify the nuclear-to-cytoplasmic fluorescence ratio.[30][31]

Visualizing the Impact: Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by diclofenac.

Caption: Diclofenac-induced apoptotic signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by Diclofenac.

Caption: Modulation of PI3K/Akt and MAPK signaling pathways by Diclofenac.

Conclusion

Diclofenac exerts a complex and multifaceted influence on cellular behavior that extends far beyond its primary anti-inflammatory role. By inducing apoptosis, generating oxidative stress, and modulating critical signaling pathways such as NF-κB and MAPK, diclofenac can significantly alter cell fate and function. The information presented in this guide, including the quantitative data, detailed experimental protocols, and pathway diagrams, is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development, facilitating a deeper understanding of the cellular and molecular mechanisms underlying the therapeutic and adverse effects of diclofenac. Further research is warranted to fully elucidate the intricate network of interactions and to leverage this knowledge for the development of safer and more effective therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Diclofenac induced in vivo nephrotoxicity may involve oxidative stress-mediated massive genomic DNA fragmentation and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effects of Ibuprofen, Naproxen and Diclofenac on cell Apoptosis, Cell Proliferation and Histology Changes in Human Cholangiocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Non-steroidal anti-inflammatory drugs and oxidative stress biomarkers in fish: a meta-analytic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidative Stress Induced by Diclofenac Alone and under the Influence of Certain Variables in Broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diclofenac-Induced Apoptosis in the Neuroblastoma Cell Line SH-SY5Y: Possible Involvement of the Mitochondrial Superoxide Dismutase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Diclofenac impairs autophagic flux via oxidative stress and lysosomal dysfunction: Implications for hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chronic Diclofenac Exposure Increases Mitochondrial Oxidative Stress, Inflammatory Mediators, and Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Diclofenac exhibits cytotoxic activity associated with metabolic alterations and p53 induction in ESCC cell lines and decreases ESCC tumor burden in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of the pharmaceuticals diclofenac and metoprolol on gene expression levels of enzymes of biotransformation, excretion pathways and estrogenicity in primary hepatocytes of Nile tilapia (Oreochromis niloticus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. merckmillipore.com [merckmillipore.com]

- 22. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 23. scientificlabs.co.uk [scientificlabs.co.uk]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. mpbio.com [mpbio.com]

- 26. media.cellsignal.com [media.cellsignal.com]

- 27. mdpi.com [mdpi.com]

- 28. benchchem.com [benchchem.com]

- 29. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 30. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 31. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Cyclooxygenase: An In-depth Technical Guide to the Molecular Targets of Diclofenac

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofenac, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), is primarily known for its potent inhibition of cyclooxygenase (COX) enzymes, thereby blocking the production of pro-inflammatory prostaglandins. However, a growing body of evidence reveals that the pharmacological profile of Diclofenac extends beyond COX inhibition, encompassing a range of molecular targets that contribute to its therapeutic effects and, in some instances, its adverse reactions. This technical guide provides a comprehensive overview of these non-COX molecular targets of Diclofenac, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to support further research and drug development endeavors.

Peroxisome Proliferator-Activated Receptor-γ (PPARγ)

Diclofenac has been identified as a modulator of Peroxisome Proliferator-Activated Receptor-γ (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and glucose metabolism.

Quantitative Data: Diclofenac's Interaction with PPARγ

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (Ki) | 700 nM | Recombinant hPPARγ | [1] |

| Trans-activation | 2-fold activation at 25 µM | COS-1 cells | [1] |

| Adipocyte Differentiation | 60% decrease | 3T3-L1 cells | [1] |

Signaling Pathway

Diclofenac acts as a partial agonist and antagonist of PPARγ.[1][2] At therapeutic concentrations, it can bind to the ligand-binding pocket of PPARγ, leading to a conformational change that recruits co-activator or co-repressor proteins.[3] This modulation of PPARγ activity can influence the transcription of target genes involved in inflammation and cell proliferation.[1][4]

Experimental Protocols

This competitive binding assay is used to determine the binding affinity of a test compound to PPARγ. It utilizes the fluorescent fatty acid analog, cis-parinaric acid, which fluoresces upon binding to the hydrophobic ligand-binding pocket of PPARγ.

Materials:

-

Recombinant human PPARγ ligand-binding domain (LBD)

-

cis-Parinaric acid

-

Test compound (Diclofenac)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)

-

Fluorometer

Procedure:

-

Prepare a solution of recombinant PPARγ LBD in the assay buffer.

-

Add a fixed concentration of cis-parinaric acid to the PPARγ LBD solution and incubate to allow for binding.

-

Measure the baseline fluorescence of the PPARγ-cis-parinaric acid complex.

-

Add increasing concentrations of Diclofenac to the solution.

-

Incubate to allow for competitive displacement of cis-parinaric acid by Diclofenac.

-

Measure the fluorescence at each Diclofenac concentration.

-

The decrease in fluorescence is proportional to the amount of cis-parinaric acid displaced by Diclofenac.

-

Calculate the Ki value from the IC50 of fluorescence inhibition.

This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of PPARγ.

Materials:

-

Mammalian cell line (e.g., COS-1)

-

Expression vector for human PPARγ

-

Reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase)

-

Transfection reagent

-

Cell culture medium and reagents

-

Luminometer

-

Test compound (Diclofenac)

-

PPARγ agonist (e.g., rosiglitazone)

Procedure:

-

Co-transfect the mammalian cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid.

-

After transfection, plate the cells in a multi-well plate.

-

Treat the cells with increasing concentrations of Diclofenac, a known PPARγ agonist (positive control), or vehicle (negative control). To test for antagonistic activity, co-treat with a fixed concentration of a PPARγ agonist and varying concentrations of Diclofenac.

-

Incubate the cells for a sufficient period to allow for gene expression (e.g., 24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency.

-

The fold-change in luciferase activity relative to the vehicle control indicates the level of PPARγ trans-activation or inhibition.

Ion Channels

Diclofenac has been shown to modulate the activity of various ion channels, an effect that is independent of its COX-inhibitory properties and may contribute to its analgesic and adverse effects.[5][6]

Quantitative Data: Diclofenac's Effects on Ion Channels

| Ion Channel | Effect | IC50 / Kd | Cell/System | Reference |

| Voltage-gated Na+ channels | Inhibition | IC50 = 8.51 µM | Rat myoblasts | [7] |

| TTX-sensitive Na+ channels | Inhibition | Kd = 14 µM | Rat dorsal root ganglion neurons | [8] |

| TTX-resistant Na+ channels | Inhibition | Kd = 97 µM | Rat dorsal root ganglion neurons | [8] |

| Voltage-gated K+ channels (Kv) | Inhibition | - | Various | [6][9] |

| Voltage-gated Ca2+ channels | Inhibition | - | Various | [6] |

| cAMP-activated basolateral K+ channels | Inhibition | IC50 ≈ 3 µM | T84 human intestinal epithelial cells | [10] |

Signaling Pathway and Experimental Workflow

The primary method for studying the effects of drugs on ion channels is electrophysiology, specifically the whole-cell patch-clamp technique. This method allows for the direct measurement of ionic currents across the cell membrane in response to controlled changes in membrane voltage.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Materials:

-

Isolated cells expressing the ion channel of interest (e.g., primary neurons, cultured cell lines)

-

Patch-clamp amplifier and data acquisition system

-

Inverted microscope

-

Micromanipulator

-

Glass capillaries for micropipette fabrication

-

Extracellular (bath) solution

-

Intracellular (pipette) solution

-

Test compound (Diclofenac)

Procedure:

-

Cell Preparation: Plate cells on a glass coverslip in a recording chamber mounted on the microscope stage.

-

Micropipette Fabrication: Pull glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ when filled with the intracellular solution.

-

Seal Formation: Under visual guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (Gigaohm seal, >1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Voltage-Clamp Protocol: Clamp the membrane potential at a holding potential where the channels of interest are in a resting state. Apply a series of voltage steps to activate, inactivate, and de-activate the channels.

-

Baseline Recording: Record the ionic currents in the absence of the drug.

-

Drug Application: Perfuse the recording chamber with the extracellular solution containing Diclofenac at various concentrations.

-

Recording with Drug: Record the ionic currents in the presence of Diclofenac.

-

Data Analysis: Measure the peak current amplitude and analyze the kinetics of channel activation and inactivation. Plot a dose-response curve to determine the IC50 value for channel inhibition.

AMP-Activated Protein Kinase (AMPK)

Diclofenac has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation is thought to be a COX-independent anti-inflammatory mechanism.[9][11]

Signaling Pathway

Diclofenac's activation of AMPK is proposed to be indirect, resulting from cellular stress and a decrease in intracellular ATP levels. One mechanism involves the inhibition of lactate dehydrogenase A (LDHA), leading to reduced ATP production from glycolysis.[5] The increased AMP:ATP ratio allosterically activates AMPK and promotes its phosphorylation by upstream kinases like LKB1, leading to the modulation of downstream targets involved in metabolism and inflammation.

Experimental Protocol: Western Blot for AMPK Phosphorylation

The activation of AMPK is typically assessed by measuring the phosphorylation of its catalytic α-subunit at Threonine 172 (Thr172).

Materials:

-

Cell line of interest (e.g., neuronal cells, hepatocytes)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells and treat with Diclofenac at various concentrations and for different time points. Include positive (e.g., AICAR) and negative (vehicle) controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against total AMPKα.

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.

Nuclear Factor-κB (NF-κB)

Diclofenac has been shown to inhibit the activation of the transcription factor Nuclear Factor-κB (NF-κB), a key regulator of the inflammatory response.

Quantitative Data: Diclofenac's Inhibition of NF-κB

| Parameter | Value | Cell/System | Reference |

| IC50 for NF-κB inhibition | 0.38 mM | KBM-5 cells | [12] |

Signaling Pathway

Diclofenac can inhibit the NF-κB signaling pathway by preventing the degradation of the inhibitory protein IκBα. This leads to the retention of the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Experimental Protocols

EMSA is used to detect the binding of active NF-κB from nuclear extracts to a specific DNA probe.

Materials:

-

Nuclear protein extraction kit

-

Oligonucleotide probe containing the NF-κB consensus binding site, labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye)

-

Poly(dI-dC)

-

Binding buffer

-

Native polyacrylamide gel

-

Electrophoresis apparatus

-

Detection system (autoradiography film or chemiluminescent/fluorescent imager)

Procedure:

-

Nuclear Extract Preparation: Treat cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of Diclofenac. Isolate the nuclear proteins.

-

Binding Reaction: Incubate the nuclear extracts with the labeled NF-κB probe in the presence of poly(dI-dC) (to prevent non-specific binding) in a binding buffer.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a native polyacrylamide gel.

-

Detection: Visualize the bands by autoradiography or imaging. A "shifted" band represents the NF-κB-DNA complex. The intensity of this band is proportional to the amount of active NF-κB.

This method assesses the upstream activation of the NF-κB pathway by measuring the phosphorylation and subsequent degradation of the inhibitory protein IκBα.

Materials and Procedure: The protocol is similar to the Western blot for AMPK phosphorylation, with the following modifications:

-